

# The Sulfur Analog: Evaluating Thioformaldehyde S-Sulfide as a Criegee Intermediate Analog

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## Compound of Interest

Compound Name: Thioformaldehyde

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A comparative analysis of the structural properties and reactivity of **thioformaldehyde S-sulfide** ( $\text{H}_2\text{CSS}$ ) against its oxygen counterpart, the Criegee intermediate ( $\text{CH}_2\text{OO}$ ), reveals important distinctions in stability and potential atmospheric reactivity. While  $\text{H}_2\text{CSS}$  serves as a crucial structural analog for theoretical studies, the lack of experimental kinetic data for its gas-phase reactions currently limits a direct performance comparison with the well-documented reactivity of  $\text{CH}_2\text{OO}$ .

Criegee intermediates, specifically formaldehyde oxide ( $\text{CH}_2\text{OO}$ ), are pivotal carbonyl oxides formed during the ozonolysis of alkenes in the troposphere.<sup>[1][2]</sup> Their high reactivity, particularly with atmospheric pollutants like sulfur dioxide ( $\text{SO}_2$ ) and nitrogen oxides, implicates them in aerosol and acid rain formation, making them a subject of intense research.<sup>[3]</sup>

**Thioformaldehyde S-sulfide** ( $\text{H}_2\text{CSS}$ ) is the isoelectronic sulfur analog of the simplest Criegee intermediate,  $\text{CH}_2\text{OO}$ .<sup>[4][5]</sup> While it has been successfully synthesized and characterized in argon matrix isolation experiments, comprehensive gas-phase kinetic studies comparable to those for  $\text{CH}_2\text{OO}$  are not yet available.<sup>[4]</sup> This guide compares the known properties of  $\text{H}_2\text{CSS}$ , derived primarily from computational and matrix isolation studies, with the extensive experimental data available for  $\text{CH}_2\text{OO}$ .

## Structural and Energetic Comparison

Theoretical calculations provide the primary basis for comparing the intrinsic properties of  $\text{H}_2\text{CSS}$  and  $\text{CH}_2\text{OO}$ . High-level coupled-cluster methods reveal differences in geometry and stability that likely influence reactivity.<sup>[5]</sup>  $\text{H}_2\text{CSS}$  possesses a longer central C-S bond and a

smaller terminal S-S bond compared to the C-O and O-O bonds in CH<sub>2</sub>OO, reflecting the different atomic radii of sulfur and oxygen.

A key point of comparison is the energy barrier to isomerization. H<sub>2</sub>CSS is predicted to isomerize to the more stable cyclic dithiirane structure. This isomerization involves a significant energy barrier of 27.0 kcal mol<sup>-1</sup>, suggesting that H<sub>2</sub>CSS is kinetically persistent enough for potential bimolecular reactions if generated in the gas phase.<sup>[4][5]</sup>

Property	Thioformaldehyde S-sulfide (H <sub>2</sub> CSS) (Theoretical)	Criegee Intermediate (CH <sub>2</sub> OO) (Experimental/Theoretical)
Formula	CH <sub>2</sub> SS	CH <sub>2</sub> OO
Structure	Planar Zwitterionic	Planar Zwitterionic
C-X Bond Length (Å)	~1.65 (C-S)	~1.27 (C-O)
X-Y Bond Length (Å)	~1.92 (S-S)	~1.39 (O-O)
Isomerization Barrier	27.0 kcal mol <sup>-1</sup> (to dithiirane) <sup>[4][5]</sup>	~19 kcal mol <sup>-1</sup> (to dioxirane)
Relative Stability	Less stable than dithiirane isomer by -7.2 kcal mol <sup>-1</sup> <sup>[4][5]</sup>	Less stable than dioxirane isomer

## Reactivity Profile: Experimental vs. Theoretical

The atmospheric significance of Criegee intermediates stems from their rapid reactions with key atmospheric species. Extensive experimental work has quantified the reaction rates of CH<sub>2</sub>OO with molecules such as SO<sub>2</sub>, NO<sub>2</sub>, water, and organic acids.<sup>[6][7]</sup> In contrast, experimental kinetic data for H<sub>2</sub>CSS are absent. The comparison must therefore be based on the known reactivity of CH<sub>2</sub>OO versus the theoretically inferred potential of H<sub>2</sub>CSS.

Reactant	CH <sub>2</sub> OO Experimental Rate Constant (298 K, cm <sup>3</sup> s <sup>-1</sup> )	H <sub>2</sub> CSS Reactivity (Predicted)
SO <sub>2</sub>	$(3.9 \pm 0.7) \times 10^{-11}$	Expected to react, but rate is unknown. The reaction is critical for understanding H <sub>2</sub> CSS's potential atmospheric impact.
NO <sub>2</sub>	$(1.24 \pm 0.22) \times 10^{-12}$ <sup>[6]</sup>	No available data.
H <sub>2</sub> O	$< 1.5 \times 10^{-17}$ (monomer); $(4-10) \times 10^{-12}$ (dimer)	No available data.
Aldehydes	$(1.61 \pm 0.14) \times 10^{-12}$ (with CH <sub>3</sub> CHO) <sup>[1]</sup>	No available data.
Alcohols	$(1.4 \pm 0.4) \times 10^{-13}$ (with Methanol) <sup>[3][8]</sup>	No available data.

## Experimental Protocols

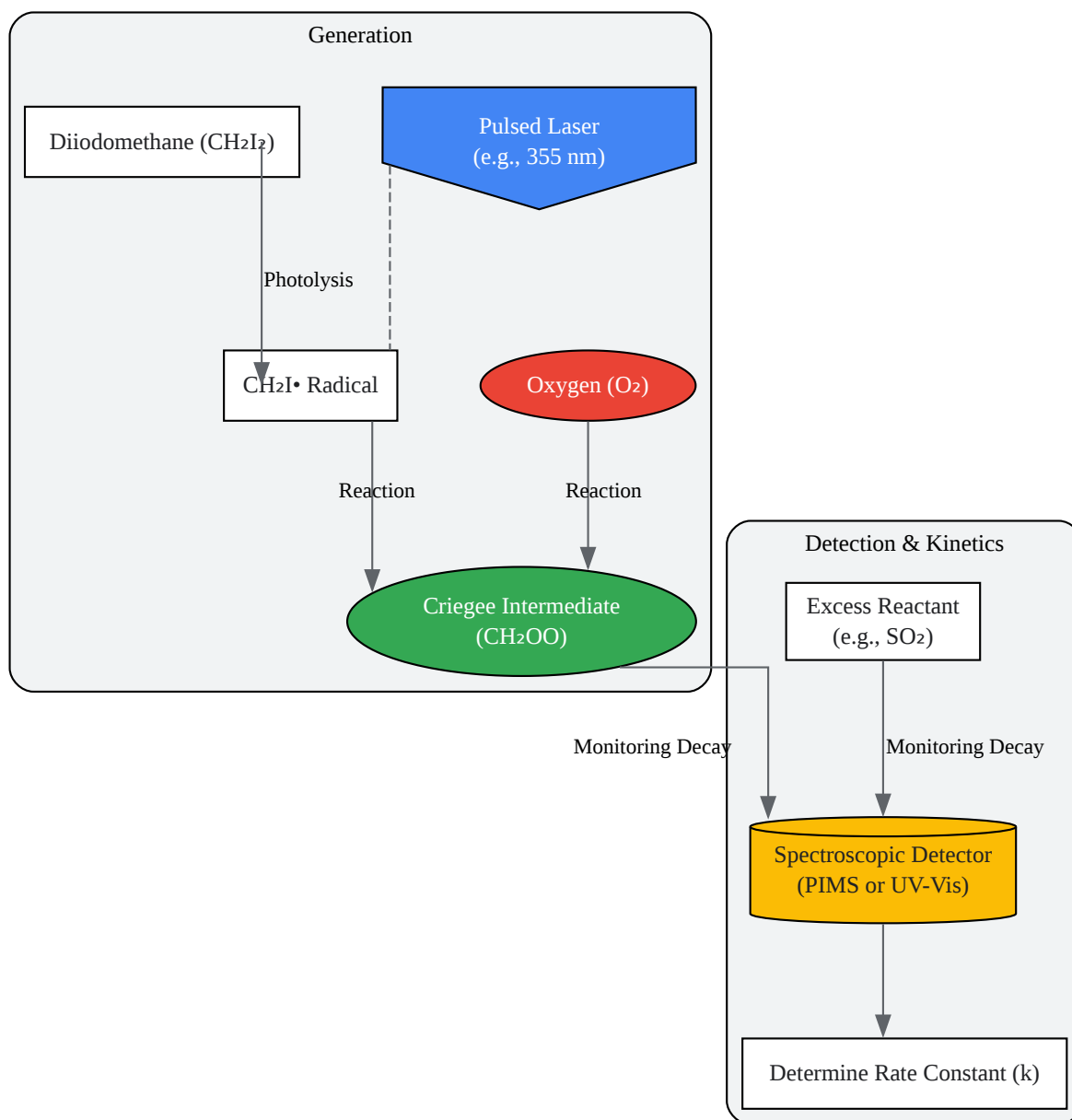
The methods for generating and detecting these two intermediates differ significantly, reflecting the current state of research for each.

## Generation and Detection of Criegee Intermediate (CH<sub>2</sub>OO)

The breakthrough in direct kinetic studies of CH<sub>2</sub>OO came from a method that avoids ozonolysis. The standard protocol involves:

- **Generation:** Pulsed laser photolysis of diiodomethane (CH<sub>2</sub>I<sub>2</sub>) at a specific wavelength (e.g., 355 nm or 266 nm) in the presence of excess oxygen (O<sub>2</sub>).<sup>[1][3]</sup> The photolysis generates CH<sub>2</sub>I radicals, which rapidly react with O<sub>2</sub> to form CH<sub>2</sub>OO and an iodine atom.
- **Detection:** The temporal evolution of the CH<sub>2</sub>OO concentration is monitored using time-resolved spectroscopy.<sup>[6][9]</sup> Common methods include photoionization mass spectrometry (PIMS) or broadband transient UV absorption spectroscopy, as CH<sub>2</sub>OO has a characteristic broad absorption spectrum.<sup>[1][7]</sup>

- Kinetics: Bimolecular rate constants are determined under pseudo-first-order conditions by adding a large excess of a reactant and monitoring the decay rate of the  $\text{CH}_2\text{OO}$  signal.[1][3]



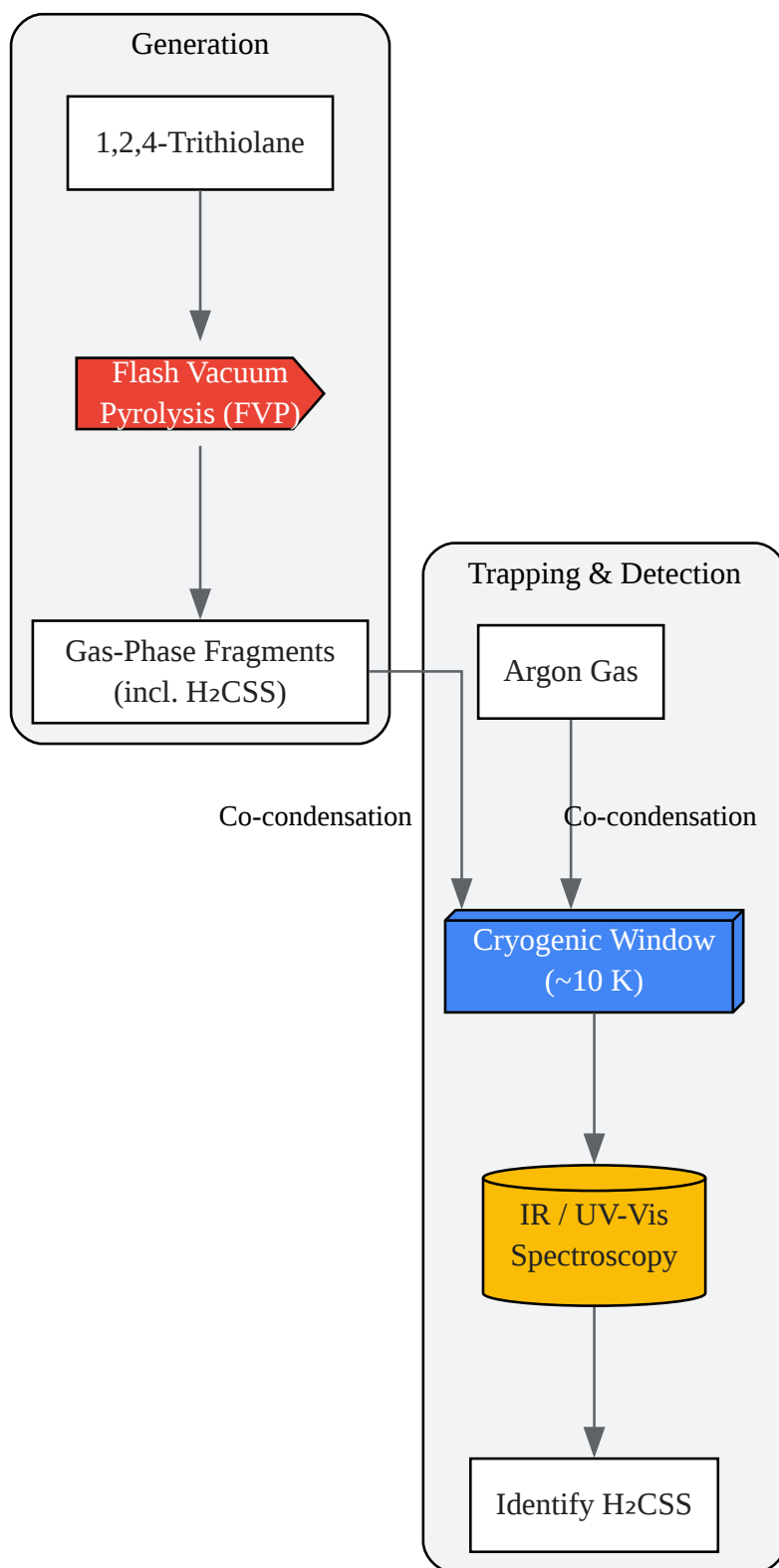
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Workflow for Gas-Phase CH<sub>2</sub>OO Kinetic Studies.

## Synthesis of Thioformaldehyde S-Sulfide (H<sub>2</sub>CSS)

Experimental studies of H<sub>2</sub>CSS have been confined to matrix isolation, a technique used to trap and study highly reactive species in an inert, solid matrix at very low temperatures.

- **Precursor:** The synthesis starts with 1,2,4-trithiolane, a stable sulfur heterocycle.
- **Generation:** Flash vacuum pyrolysis (high-temperature decomposition in a vacuum) of 1,2,4-trithiolane leads to its fragmentation.
- **Trapping and Detection:** The products of the pyrolysis are immediately co-condensed with a large excess of an inert gas (e.g., argon) onto a cryogenic window (e.g., at 10 K). This traps the individual molecules, including H<sub>2</sub>CSS, preventing them from reacting further. The trapped species are then identified and characterized using spectroscopic methods like IR or UV-Vis spectroscopy.



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Methodology for H<sub>2</sub>CSS Matrix Isolation.

## Conclusion

**Thioformaldehyde S-sulfide** ( $\text{H}_2\text{CSS}$ ) is a structurally validated sulfur analog of the Criegee intermediate  $\text{CH}_2\text{OO}$ . Theoretical studies indicate it is a kinetically stable species with distinct geometric and energetic properties compared to its oxygen counterpart. However, its role as a functional or performance analog in atmospheric chemistry remains speculative due to the complete lack of experimental gas-phase reactivity data. While  $\text{CH}_2\text{OO}$  has been proven to be a significant atmospheric oxidant, the potential reactions of  $\text{H}_2\text{CSS}$  are purely theoretical at this point. Future research focusing on the gas-phase generation and kinetic analysis of  $\text{H}_2\text{CSS}$  is necessary to bridge the gap between theoretical prediction and experimental reality, which will allow for a definitive assessment of its importance as a Criegee intermediate analog in atmospheric and other chemical systems.

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- To cite this document: BenchChem. [The Sulfur Analog: Evaluating Thioformaldehyde S-Sulfide as a Criegee Intermediate Analog]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1214467#analysis-of-thioformaldehyde-s-sulfide-as-a-criegee-intermediate-analog>]

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